molecular formula C21H23N5S B1662504 Talarozole CAS No. 201410-53-9

Talarozole

Cat. No.: B1662504
CAS No.: 201410-53-9
M. Wt: 377.5 g/mol
InChI Key: SNFYYXUGUBUECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talarozole (R115866) is a retinoic acid metabolism-blocking agent (RAMBA) that selectively inhibits cytochrome P450 enzymes CYP26A1 and CYP26B1, which catabolize all-trans retinoic acid (RA). By blocking RA degradation, this compound increases endogenous RA levels, leveraging its regulatory effects on cell differentiation, proliferation, and anti-inflammatory pathways .

Chemical Reactions Analysis

Functional Group Reactivity

Talarozole’s structure includes:

  • Benzothiazole ring : Aromatic amine with potential for electrophilic substitution.

  • 1,2,4-Triazole : Heterocyclic group prone to alkylation or coordination chemistry.

  • Ethyl-butyl chain : Aliphatic side chain susceptible to oxidation.

While explicit reaction pathways are sparse, its analogs suggest possible reactivity:

  • Oxidation : The sulfur in benzothiazole may oxidize to sulfoxide/sulfone derivatives under strong oxidizers.

  • Substitution : The secondary amine (-NH-) could participate in nucleophilic acylations or form salts with acids.

  • Reduction : The triazole ring might undergo hydrogenation under catalytic conditions, though this is speculative without empirical data .

Analytical Techniques for Reaction Monitoring

Studies employ advanced methods to characterize this compound’s stability and degradation:

Technique Application Findings
LC-MS/MS Quantification in biological matricesDetects this compound and metabolites with high sensitivity (LOD: 0.5 nM).
Ion Mobility Spectrometry Equipment cleaning validation (excluded source)Used to verify removal of this compound residues during synthesis processes.

Metabolic Interactions

This compound inhibits CYP26 enzymes (CYP26A1/B1), which hydroxylate retinoic acid (atRA). While not direct chemical reactions, this interaction elevates atRA levels, indirectly modulating downstream pathways:

  • Retinoid Signaling : Increased atRA upregulates genes like CRABP2 and CYP26A1 via nuclear receptors .

  • Inflammatory Modulation : Suppresses IL-1α and TNF-α expression in cartilage, reducing osteoarthritis progression .

Stability and Degradation

  • Photodegradation : Benzothiazole derivatives often degrade under UV light, forming sulfonic acids or ring-opened products.

  • Hydrolysis : The triazole group may hydrolyze in acidic/basic conditions, though this compound’s stability in propylene glycol (topical vehicle) suggests resilience .

Synthetic Considerations

The synthesis involves:

  • Stock Preparation : Dissolution in methanol followed by dilution (0.10–10 μg/ml) for calibration.

  • Purification : Likely uses chromatography (HPLC) based on structural complexity.

Key Data Gaps

  • Explicit reaction mechanisms (e.g., oxidation sites, byproducts) remain uncharacterized.

  • Thermal decomposition pathways and kinetic studies are absent in public domains.

This compound’s chemical reactivity is inferred from structural analogs and pharmacological studies, emphasizing the need for further experimental validation.

Scientific Research Applications

Dermatological Applications

Talarozole has been studied for its potential in treating various skin disorders, including:

  • Psoriasis : Clinical trials have demonstrated that this compound can effectively reduce symptoms of psoriasis by enhancing local retinoic acid levels, which are known to regulate keratinocyte behavior and inflammation .
  • Acne : Similar mechanisms apply to acne treatment, where increased retinoic acid may help normalize skin cell turnover and reduce inflammation .
  • Other Skin Disorders : Research indicates potential applications in treating conditions like eczema and rosacea due to its anti-inflammatory properties .

Osteoarthritis (OA)

Recent studies have highlighted this compound's potential as a disease-modifying therapy for osteoarthritis:

  • Inflammation Reduction : In experimental models, this compound has shown significant anti-inflammatory effects within six hours of administration, reducing cartilage degradation and osteophyte formation over time .
  • Mechanistic Insights : The compound's ability to elevate retinoic acid levels is linked to the regulation of mechano-inflammatory gene expression, suggesting a novel pathway for managing OA symptoms and progression .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for its application:

  • Topical Administration : Studies have demonstrated that this compound diffuses into the skin effectively when formulated with specific solvents like propylene glycol. Approximately 0.1% of the applied dose can achieve local concentrations sufficient for therapeutic effects .
  • Metabolite Analysis : Research into this compound metabolites suggests they may also play a role in modulating biological processes related to skin health and potentially cancer treatment .

Data Summary

Application AreaConditionMechanism of ActionKey Findings
DermatologyPsoriasisInhibition of retinoic acid degradationReduces symptoms; enhances local retinoic acid levels
AcneNormalizes keratinocyte turnoverPotentially effective in reducing acne lesions
Eczema/RosaceaAnti-inflammatory effectsPromising results in symptom management
OsteoarthritisHand OAIncreases retinoic acid levelsSignificant reduction in inflammation and cartilage degradation in models

Study 1: this compound in Osteoarthritis

A study conducted at the University of Oxford utilized data from the UK Biobank to investigate the effects of this compound on hand osteoarthritis. The findings indicated that this compound significantly reduced inflammation in mouse models within six hours, with sustained effects observed over 26 days, highlighting its potential as a disease-modifying agent for OA .

Study 2: Pharmacokinetics of this compound

Research assessing the transdermal absorption of this compound indicated that it effectively penetrates the epidermis when administered topically. The study found that while only a small percentage reached systemic circulation, the local concentrations achieved were sufficient for therapeutic action against skin disorders .

Comparison with Similar Compounds

Mechanism of Action :

  • CYP26 Inhibition: Talarozole exhibits nanomolar potency against CYP26A1 (IC50 = 4–5 nM) and CYP26B1 (IC50 = 0.46 nM), far surpassing older RAMBAs like liarozole (IC50 = 2–3 µM) .
  • Specificity : It shows >300-fold selectivity for CYP26 over off-target CYPs (e.g., CYP19, CYP17, CYP3A), minimizing adverse effects linked to broad P450 inhibition .
  • Pharmacodynamic Effects: In rats, a single oral dose (2.5 mg/kg) increased RA levels in plasma, skin, and organs by 1.5–4×, with normalization within 18 hours. Chronic use induces hepatic CYP26 mRNA, reflecting RA-mediated auto-regulation .

Liarozole

  • Potency : Liarozole inhibits CYP26A1 with IC50 = 2–3 µM, ~500× less potent than this compound .
  • Specificity: Non-selective; inhibits CYP17, CYP19, and hepatic CYPs, leading to hormonal disruptions (e.g., altered cortisol synthesis) .
  • Clinical Outcomes: Effective in psoriasis (50–150 mg/day) but associated with hypervitaminosis A-like side effects (dry skin, cheilitis). Unlike this compound, it requires higher doses and lacks topical efficacy .

Ketoconazole

  • Mechanism : Broad-spectrum azole antifungal with incidental RAMBA activity (IC50 = 1–10 µM for CYP26). Inhibits CYP3A4, CYP17, and steroidogenesis .
  • Limitations : Hepatotoxicity, adrenal insufficiency, and drug interactions limit its use as a RAMBA .

Non-Azole Inhibitors

  • Tetralones (Compounds 12–13) : Inhibit RA metabolism in rat liver microsomes (IC50 = 0.5–18 µM) but show weak activity in human cells (IC50 = 5–100 µM). Poor specificity and incomplete CYP26A1 inhibition in recombinant assays .
  • DX314 : A newer CYP26B1-selective inhibitor (IC50 = 0.1 µM) under investigation for keratinization disorders but lacks clinical data .

Table 1: Pharmacological Comparison of RAMBAs

Compound Target IC50 (CYP26A1) Selectivity (vs. Other CYPs) Clinical Efficacy Key Limitations
This compound 4–5 nM >300-fold Psoriasis (PASI 50–70%), Acne, OA models Development paused (cost)
Liarozole 2–3 µM Low (CYP17, CYP19 inhibition) Psoriasis (PASI 50%), Ichthyosis Hypervitaminosis A-like side effects
Ketoconazole 1–10 µM None (broad P450 inhibition) Limited due to toxicity Hepatotoxicity, drug interactions
DX314 0.1 µM (CYP26B1) CYP26B1-selective Preclinical (keratinization) No clinical data

Table 2: Clinical Trial Outcomes for this compound

Indication Dose/Formulation Outcome Reference
Psoriasis 1 mg/day (oral) PASI reduction ≥50% in 8 weeks; sustained effect post-treatment
Acne Vulgaris 1 mg/day (oral) Reduced lesion count; well-tolerated
Psoriasis (Topical) 0.07–0.35% gel Upregulated KRT4, CRABP2; no epidermal thickening
Osteoarthritis 4 mg/kg/day (subcutaneous) Reduced cartilage degradation, osteophyte formation in mice

Biological Activity

Talarozole, a potent retinoic acid metabolism-blocking agent (RAMBA), has garnered attention for its biological activity, particularly in relation to retinoic acid (RA) metabolism and its potential therapeutic applications. This article provides an overview of the compound’s biological activity, supported by research findings, case studies, and relevant data.

This compound primarily functions as an inhibitor of cytochrome P450 enzymes CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (atRA). By inhibiting these enzymes, this compound increases the levels of atRA in various tissues, thereby enhancing RA signaling pathways that are crucial for numerous physiological processes, including cell differentiation and organogenesis .

Pharmacokinetics and Efficacy

Research indicates that a single administration of this compound at a dosage of 2.5 mg/kg can lead to significant increases in atRA concentrations in serum, liver, and testis. Specifically, serum levels can rise up to 5.7-fold while liver and testis show increases of 2.7-fold and 2.5-fold, respectively. Notably, repeated dosing resulted in sustained elevated serum atRA levels without similar increases in liver or testis, suggesting a complex regulation involving CYP26B1 in extrahepatic tissues .

Osteoarthritis Treatment

Recent studies have explored the application of this compound in treating osteoarthritis (OA). A notable case involved a study where this compound demonstrated a significant reduction in inflammation within six hours post-administration in mice models with surgically induced OA. The drug not only decreased inflammation but also inhibited osteophyte formation and cartilage degeneration over a 26-day period .

In a clinical context, researchers identified a genetic variant linked to low retinoic acid levels in patients with severe hand OA. This compound was found to prevent the reduction of retinoic acid-producing genes and increase RA levels in joint tissues, indicating its potential as a disease-modifying treatment for OA .

Neuromorphogenesis Enhancement

This compound has also been investigated for its effects on neuromorphogenesis. In studies involving Leigh syndrome-induced neurons, this compound improved cellular metabolic profiles by restoring the AMP/ATP ratio and increasing membrane-bound cholesterol levels essential for neuronal health. These findings suggest that this compound may play a role in enhancing neuronal differentiation and function through modulation of RA pathways .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study Model Key Findings Outcome
Mouse ModelIncreased atRA levels (serum: 5.7x; liver: 2.7x; testis: 2.5x) after single doseEnhanced RA signaling
OA Mouse ModelReduced cartilage inflammation within 6 hours; decreased osteophyte formationPotential OA therapy
Leigh Neuron ModelImproved metabolic profiles; restored cholesterol levelsEnhanced neuronal function

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Talarozole in modulating retinoic acid (RA) levels, and how does this inform experimental design in dermatological research?

this compound inhibits CYP26A1 and CYP26B1, enzymes responsible for RA catabolism, leading to increased endogenous RA levels. This mechanism underpins its use in treating keratinization disorders like psoriasis. Methodologically, researchers should monitor RA-regulated biomarkers (e.g., CRABPII, KRT4) via qPCR or immunofluorescence, as direct RA quantification in skin is technically challenging . In vitro models often combine this compound with low-dose RA to amplify differentiation effects in keratinocytes .

Q. Which experimental models are commonly used to assess this compound’s efficacy in preclinical studies?

  • In vitro: Cultured human epidermal keratinocytes co-treated with RA to study differentiation markers (e.g., involucrin, KRT4) .
  • In vivo: Rat models for pharmacokinetic profiling (e.g., plasma/skin RA levels post-oral administration) and dermatological effects (e.g., vaginal keratinization inhibition) .
  • Organotypic models: 3D epidermis cultures to evaluate CYP26A1/B1 induction and biomarker expression .

Q. What are the standard dosing protocols for this compound in clinical trials for dermatological conditions?

Oral doses of 1 mg/day for 8–12 weeks are typical, with efficacy measured via Psoriasis Area Severity Index (PASI) or acne severity scores. Pharmacokinetic monitoring includes plasma RA levels, which remain within physiological ranges despite CYP26 inhibition . Topical formulations (0.07–0.35% gel) are applied daily for 9 days in healthy volunteers to assess epidermal biomarker changes without inducing hyperplasia .

Q. Which biomarkers are most reliable for assessing this compound’s biological activity in human epidermal studies?

Key biomarkers include:

  • Upregulated: CRABPII, KRT4, CYP26A1/B1 mRNA .
  • Downregulated: KRT2, IL-1α . Protein-level validation (e.g., KRT4 immunofluorescence) is critical, as mRNA and protein expression may diverge due to post-transcriptional regulation .

Advanced Research Questions

Q. How do researchers address discrepancies between mRNA and protein expression levels of CYP26 enzymes following this compound treatment?

Despite inducing CYP26A1/B1 mRNA in human keratinocytes, this compound does not significantly alter corresponding protein levels. This suggests post-transcriptional regulation or compensatory feedback mechanisms. Methodological solutions include:

  • Parallel use of Western blotting and immunofluorescence to validate protein expression .
  • Co-administration of RA receptor (RAR) antagonists (e.g., AGN193109) to dissect RA-mediated vs. direct effects .

Q. How can researchers differentiate the inhibitory effects of this compound on CYP26A1 versus CYP26B1 in complex biological systems?

  • Selective inhibitors: Use CYP26B1-specific compounds (e.g., DX314) alongside this compound to isolate isoform contributions .
  • Knockdown models: siRNA-mediated silencing of CYP26A1/B1 in cell lines to compare phenotypic outcomes with this compound treatment .
  • Homology modeling: Structural studies to assess this compound’s binding affinity for CYP26A1 (IC50 = 5.4 nM) vs. CYP26B1 (IC50 = 0.46 nM) .

Q. What methodological considerations are critical when evaluating this compound’s anti-inflammatory effects in psoriasis beyond its retinoid-mediated actions?

  • Cytokine profiling: Measure IL-1α, TNF-α, and T-cell markers (e.g., CD3) in treated skin biopsies .
  • PPARγ pathway analysis: Investigate crosstalk between RA and PPARγ using co-activator assays, as this compound may modulate inflammation via PPARγ-PGC-1α interactions .

Q. What strategies are employed to investigate this compound’s potential in non-dermatological conditions, such as osteoarthritis (OA) or cancer?

  • OA models: Murine injury-induced OA studies, focusing on RA-responsive genes (e.g., Hoxa13, Meis1/2) and inflammatory markers (e.g., IL-6) .
  • Cancer models: CLI Fah−/− mice with chronic liver injury to assess HCC suppression via this compound-mediated Cyp26a1 inhibition and RA accumulation .

Q. How do the pharmacological profiles of this compound and liarozole differ, and what implications does this have for research design?

  • Potency: this compound has 300-fold higher CYP26 specificity (IC50 = 4–5 nM) vs. liarozole (IC50 = 3 µM), reducing off-target steroidogenesis effects .
  • Clinical outcomes: this compound’s superior tolerability in Phase I/II trials allows longer dosing in chronic conditions .
  • Experimental design: Use this compound for CYP26-specific studies and liarozole for broader RA metabolism investigations .

Q. What are the methodological challenges in evaluating long-term effects of this compound on retinoic acid biosynthesis enzymes?

  • Autoregulatory feedback: RA induces its own catabolism via CYP26, necessitating longitudinal studies to track enzyme adaptation .
  • Biomarker panels: Monitor retinoid storage (LRAT) and synthesis (RALDH2) enzymes alongside CYP26 to capture systemic RA homeostasis changes .

Contradictions & Future Directions

  • CYP26B1 vs. CYP26A1 roles: While this compound is traditionally viewed as a CYP26A1 inhibitor, emerging data suggest CYP26B1 may dominate in certain tissues (e.g., skin), requiring isoform-specific analyses .
  • Topical vs. systemic effects: Topical this compound lacks epidermal hyperplasia typical of retinoids, suggesting unique mechanisms warranting separate experimental frameworks .

Properties

IUPAC Name

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFYYXUGUBUECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942185
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201410-53-9
Record name Talarozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201410-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talarozole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talarozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talarozole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of intermediate (19b) (0.1665 mol) and 2 aminobenzenethiol (0.2 mol) in THF (500 ml) was stirred and refluxed overnight. The mixture was cooled, poured out into water, extracted with CH2Cl2 and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97.5/2.5/0.1. The pure fractions were collected and the solvent was evaporated. The residue was crystallized from 2-butanone/diethyl ether. The precipitate was filtered off and dried, yielding 31.2 g (49.6%) of (±)-N-[4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl]-2-benzothiazolamine (comp. 25).
Name
intermediate ( 19b )
Quantity
0.1665 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.